3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications
Dual-Target-Directed Ligands for Neurodegenerative Diseases
Compounds based on the imidazo[2,1-f]purine scaffold, like 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been explored for their potential as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This dual mechanism is considered beneficial for neurodegenerative diseases, particularly Parkinson's disease, offering both symptomatic relief and possible disease-modifying effects (Załuski et al., 2019).
Potential Antidepressant and Anxiolytic Agents
Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. These compounds, including fluorinated derivatives, exhibit high affinity for serotonin receptors and demonstrate significant activity in animal models used for testing antidepressant efficacy (Zagórska et al., 2016).
Structural Studies and Synthesis Methods
Studies on the synthesis and structural elucidation of imidazopyridine and imidazopyridine oxide derivatives have contributed to a better understanding of these compounds. These studies involve regioselective N-alkylation and analysis through nuclear Overhauser effect spectroscopy and 2D-HMBC spectra, enhancing the knowledge base for developing new compounds with desired properties (Göker & Özden, 2019).
Multi-Target Drugs for Neurodegenerative Diseases
Tricyclic xanthine derivatives, closely related to the imidazo[2,1-f]purine scaffold, have been designed as multi-target drugs for neurodegenerative diseases. These compounds act on multiple targets relevant for symptomatic and disease-modifying treatment and are expected to have advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antimycobacterial Activity
Imidazole derivatives, including those mimicking structures similar to imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their antimycobacterial activity. These compounds show potential as antimycobacterial agents, though not as potent as some previously synthesized purines and pyrimidines (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNNHQXIIUNDDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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